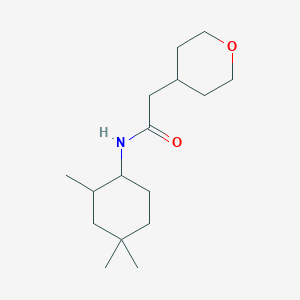![molecular formula C14H26N2O2 B7584979 2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one, commonly known as MADAM-11, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2017 by a research team at the University of Würzburg in Germany. Since then, MADAM-11 has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
MADAM-11 acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their increased release into the synaptic cleft. This results in an increase in the levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects observed with synthetic cathinones.
Biochemical and Physiological Effects
The biochemical and physiological effects of MADAM-11 are similar to those observed with other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and increased energy levels. However, the exact effects of MADAM-11 on the central nervous system and its long-term effects on health are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MADAM-11 for lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MADAM-11 in lab experiments is limited by its potential for abuse and its lack of approval for use in humans.
Direcciones Futuras
There are several future directions for research on MADAM-11. One area of research is the development of more selective and potent synthetic cathinones that can be used as research tools for investigating the role of neurotransmitters in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of synthetic cathinones on health and the development of strategies for mitigating their potential risks. Finally, the development of novel therapeutic agents based on the structure of MADAM-11 and other synthetic cathinones is an area of active research in the field of medicinal chemistry.
Métodos De Síntesis
MADAM-11 is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 2-methoxypropiophenone followed by reductive amination with sodium borohydride. The resulting product is then subjected to spirocyclization with 1,3-dibromo-5,5-dimethylhydantoin to yield MADAM-11.
Aplicaciones Científicas De Investigación
MADAM-11 has potential applications in various fields of scientific research. It can be used as a research tool to study the structure-activity relationship of synthetic cathinones and their effects on the central nervous system. MADAM-11 can also be used to investigate the mechanism of action of synthetic cathinones and their interaction with neurotransmitter receptors.
Propiedades
IUPAC Name |
2-methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(18-3)13(17)16-10-9-15(2)11-14(16)7-5-4-6-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOFAFSGFHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC12CCCCC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)


![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)


![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)